Dicyclobutylamine hydrochloride
Overview
Description
Dicyclobutylamine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of dicyclobutylamine, where the amine group is protonated to form a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclobutylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyclobutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of dicyclobutylamine, which is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dicyclobutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutylamines.
Scientific Research Applications
Dicyclobutylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dicyclobutylamine hydrochloride involves its interaction with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: The parent amine from which dicyclobutylamine is derived.
Cyclobutyl chloride: A precursor used in the synthesis of dicyclobutylamine.
Dicyclohexylamine: A structurally similar compound with different chemical and physical properties.
Uniqueness
Dicyclobutylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its cyclic structure and amine functionality make it a versatile compound in various synthetic and research contexts.
Biological Activity
Dicyclobutylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is a derivative of cyclobutylamine, characterized by its unique cyclobutane ring structure. This structural feature is significant as it influences the compound's biological activity and pharmacokinetic properties. The compound's stability and reactivity are enhanced by the cyclobutane moiety, which has been shown to provide metabolic stability in various drug candidates .
1. Integrin Antagonism
This compound has been studied for its role as an integrin antagonist, particularly targeting the αvβ3 integrin. Integrins are cell surface receptors that facilitate cell adhesion and signaling, playing critical roles in processes such as angiogenesis and metastasis in cancer . Antagonists of αvβ3 can inhibit tumor growth and metastasis by blocking the interaction between tumor cells and the extracellular matrix.
2. Antimicrobial Activity
Research has indicated that cyclobutane-containing compounds exhibit antimicrobial properties. This compound may possess similar activities, contributing to its potential use in treating infections caused by resistant bacterial strains . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways.
Case Studies
-
In Vivo Studies on Tumor Growth
A study investigated the efficacy of this compound in inhibiting tumor growth in a C57BL/6 mouse model. The results demonstrated significant reductions in tumor size compared to control groups, suggesting a potent anti-cancer effect mediated through integrin antagonism . -
Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various cyclobutane derivatives, including this compound. The compound showed promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
Data Tables
Activity Type | Mechanism | IC50 Values |
---|---|---|
Integrin Antagonism | Blocks αvβ3 receptor interactions | < 1 μM |
Antimicrobial Activity | Disruption of bacterial membranes | 21.5 μM (against collagen-induced aggregation) |
Properties
IUPAC Name |
N-cyclobutylcyclobutanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLUJXWLUJJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674187 | |
Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-81-9 | |
Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.